![molecular formula C15H12N4O5S2 B2402419 1-(4-Methylbenzenesulfonyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea CAS No. 326610-22-4](/img/structure/B2402419.png)
1-(4-Methylbenzenesulfonyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea
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Overview
Description
1-(4-Methylbenzenesulfonyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea, also known as MNBU, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
- Building Block for Spirocyclic Oxetanes : Protected azetidinone derivatives, including this compound, serve as versatile building blocks. For instance, the Carreira group has utilized them in the synthesis of functionalized spirocyclic oxetanes .
- Theoretical Studies : Computational methods (such as B3LYP/6-31G(d)) have been employed to explore the structural and spectroscopic parameters of related 1-amide 4-sulfonamide-1,2,3-triazole derivatives . These studies enhance our understanding of the compound’s electronic properties.
Materials Science and Organic Synthesis
Computational Chemistry and Spectroscopy
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The presence of functional groups such as the sulfonyl and nitro groups may influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to exert a range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c1-9-2-5-11(6-3-9)26(23,24)18-14(20)17-15-16-12-7-4-10(19(21)22)8-13(12)25-15/h2-8H,1H3,(H2,16,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTOVLYVEMZUDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide |
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